molecular formula C22H26ClN2O4P B11417145 Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11417145
M. Wt: 448.9 g/mol
InChI Key: SWGQHTGXEVCRIL-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound features a unique structure with a 4-chlorophenyl group, a phenylethylamino group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying disease mechanisms.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates with different substituents, such as:

  • DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H26ClN2O4P

Molecular Weight

448.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26ClN2O4P/c1-3-27-30(26,28-4-2)22-21(24-15-14-17-8-6-5-7-9-17)29-20(25-22)16-18-10-12-19(23)13-11-18/h5-13,24H,3-4,14-16H2,1-2H3

InChI Key

SWGQHTGXEVCRIL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3)OCC

Origin of Product

United States

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